Tantalum diethylamide
Description
Overview of Early Transition Metal Amidochemistry
The field of early transition metal amidochemistry has garnered significant attention due to the versatile applications of these compounds, particularly as precursors for the chemical vapor deposition (CVD) of metal nitride thin films. psu.edursc.org Metal amides are coordination compounds featuring a metal center bonded to amide ligands (NR2−). wikipedia.org While complexes with the parent amido ligand (NH2−) are less common, those with diorganoamido ligands, such as dimethylamido and diethylamido, are extensively studied. wikipedia.org The chemistry of early transition metal amides, especially those of Group IV and V elements, has been a primary focus. psu.edu These compounds are crucial in the development of new precursor molecules for metal-organic chemical vapor deposition (MOCVD), a key process in the fabrication of microelectronic devices. psu.edursc.org
Significance of Amido Ligands in Organometallic Synthesis
Amido ligands play a multifaceted role in organometallic and coordination chemistry. nih.govresearchgate.net Their ability to act as strong σ-donors and potential π-donors makes them valuable in stabilizing metal centers. nih.gov The steric and electronic properties of amido ligands can be finely tuned by varying the organic substituents on the nitrogen atom, which in turn influences the reactivity and coordination geometry of the resulting metal complexes. core.ac.uk This adaptability has led to their use in a wide range of applications, from catalysis to materials science. nih.govresearchgate.net In the context of materials precursors, amido ligands are favored for being halide-free, which is a critical requirement for creating high-purity thin films for electronic applications. psu.edu
Historical Context of Tantalum Diethylamide Research Evolution
The initial synthesis of pentakis(diethylamido)tantalum(V), [Ta(NEt2)5], was first reported by Bradley and Thomas. psu.edu They described the compound as an orange liquid produced from the reaction of tantalum pentachloride (TaCl5) with lithium diethylamide (LiNEt2) in n-hexane. psu.edu This early work also noted the compound's instability during vacuum distillation, where it would decompose into a mixture of products. psu.edu For a considerable time, this compound was often described in the chemical vapor deposition (CVD) literature as an unstable liquid. psu.edursc.orgrsc.org However, subsequent research has conclusively shown that in its pure form, this compound is a crystalline solid. psu.edursc.orgrsc.org This crucial finding has been verified through single-crystal X-ray diffraction, which revealed its true molecular structure. psu.edursc.orgrsc.org More recent synthetic methods, such as electrochemical synthesis, have been developed to produce high-purity this compound. researchgate.netresearchgate.netjst.go.jp
Properties
Molecular Formula |
C20H50N5Ta |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
diethylazanide;tantalum(5+) |
InChI |
InChI=1S/5C4H10N.Ta/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5 |
InChI Key |
MTHYQSRWPDMAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ta+5] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for Tantalum Diethylamide
Advanced Synthetic Routes to Homoleptic Tantalum(V) Diethylamide
Homoleptic Tantalum(V) diethylamide, with the chemical formula [Ta(NEt2)5], consists of a central tantalum atom in the +5 oxidation state bonded to five identical diethylamide ligands. The synthesis of this compound, also known as Pentakis(diethylamido)tantalum (PDEAT), has evolved from traditional multi-step chemical reactions to more advanced electrochemical methods.
Electrochemical Synthesis Approaches
A modern and efficient method for preparing Pentakis(diethylamido)tantalum involves electrochemical synthesis. jst.go.jp This approach offers a direct route to the compound with high purity. The synthesis is conducted in an electrochemical cell featuring a sacrificial tantalum anode and a stainless steel cathode. jst.go.jp The electrolyte medium consists of tetraethylammonium (B1195904) bromide, which acts as a conductive additive, dissolved in acetonitrile (B52724) as an inert support electrolyte. jst.go.jp
During the electrochemical process, the sacrificial tantalum anode dissolves into the solution and reacts with the diethylamide species present. jst.go.jpresearchgate.net This direct reaction forms the desired Pentakis(diethylamido)tantalum crude product, which can then be isolated from the reaction mixture. jst.go.jp This method is advantageous as it avoids the use of halide precursors, leading to a final product with very low halide contamination.
Multi-step Preparations from Tantalum Halides and Amides
The traditional and more established route to [Ta(NEt2)5] is through the reaction of a tantalum halide, typically Tantalum(V) chloride (TaCl5), with a lithium amide. psu.educdnsciencepub.com The foundational synthesis, first described by Bradley and Thomas, involves the treatment of TaCl5 with lithium diethylamide (LiNEt2) in a non-polar solvent like n-hexane. psu.edu
Subsequent refinements of this method have led to the isolation of [Ta(NEt2)5] as a crystalline solid, challenging earlier reports that described it as an unstable liquid. psu.edursc.org In a typical modern preparation, a slurry of TaCl5 in a mixed solvent system of pentane (B18724) and tetrahydrofuran (B95107) (THF) is treated with solid LiNEt2. psu.edu The lithium diethylamide itself is prepared beforehand from the reaction of n-butyllithium (nBuLi) and diethylamine (B46881). psu.edu The reaction mixture is stirred for an extended period, allowing for the complete substitution of chloride ligands with diethylamide ligands. The primary byproduct of this reaction is lithium chloride (LiCl), which precipitates from the solution.
After the reaction, the solvent is removed, and the product is extracted into pentane. Filtration removes the LiCl precipitate, and subsequent evaporation of the pentane yields the [Ta(NEt2)5] product as yellow crystals. psu.edu
Table 1: Comparison of Synthetic Routes for Homoleptic Tantalum(V) Diethylamide
| Parameter | Electrochemical Synthesis | Multi-step Halide Route |
|---|---|---|
| Tantalum Source | Sacrificial Tantalum Metal Anode jst.go.jp | Tantalum(V) chloride (TaCl5) psu.edu |
| Amide Source | Diethylamine jst.go.jp | Lithium diethylamide (LiNEt2) psu.edu |
| Key Reagents | Tetraethylammonium bromide, Acetonitrile jst.go.jp | n-Butyllithium, Diethylamine, Pentane, THF psu.edu |
| Primary Byproduct | None (direct synthesis) | Lithium chloride (LiCl) psu.edu |
| Reported Form | Crude liquid, purified by distillation jst.go.jp | Crystalline solid psu.edu |
Synthesis of Non-Homoleptic Tantalum Diethylamide Derivatives
Non-homoleptic derivatives are compounds where the central tantalum atom is bonded to a mix of different ligands, including at least one diethylamide group. These tailored precursors are of great interest as their properties can be finely tuned by modifying the ancillary ligands.
Ligand Exchange Strategies and Ansolvo-Routes
Ligand exchange provides a pathway to non-homoleptic species from a homoleptic precursor. In these reactions, one or more diethylamide ligands on a [Ta(NEt2)5] complex are replaced by other functional groups. The rate and outcome of ligand exchange can be influenced by factors such as the steric bulk of the ligands and the coordinating properties of the solvent. chemrxiv.org
An early observation of a related transformation was reported during the attempted purification of [Ta(NEt2)5] by vacuum distillation. psu.educdnsciencepub.com Heating the compound led to the formation of an imido compound, [Ta(=NEt)(NEt2)3], demonstrating that the diethylamide ligand can undergo elimination and rearrangement to form a different type of ligand structure on the tantalum center. psu.educdnsciencepub.com
Incorporating Ancillary Ligands for Tailored Precursors
A more direct and controlled method for synthesizing non-homoleptic derivatives involves building the complex with a predetermined mix of ligands from the start. This is typically achieved by reacting a tantalum halide precursor with stoichiometric amounts of the desired ligands, often in the form of their lithium salts. researchgate.netnih.gov
This strategy allows for the incorporation of a wide variety of ancillary ligands, such as other amides, imides, alkoxides, or N-heterocyclic carbenes (NHCs). nih.gov For example, the well-known precursor Tris(diethylamido)(tert-butylimido)tantalum(V), or TBTDET, is a non-homoleptic compound with the formula (CH3)3CNTa[N(C2H5)2]3. ereztech.com It contains three diethylamido ligands and one tert-butylimido ligand, making it a valuable precursor for depositing tantalum nitride films. ereztech.com
Other examples include the synthesis of tantalum complexes bearing pyrrole-amine or diamido-N-heterocyclic carbene ligands. researchgate.netnih.gov These are prepared through reactions of TaCl5 or other chloro-amido tantalum precursors with the lithium salts of the corresponding ancillary ligands, or via aminolysis reactions. nih.gov
Table 2: Examples of Non-Homoleptic this compound Derivatives
| Compound Name | Formula | Ancillary Ligand(s) | Synthetic Method |
|---|---|---|---|
| Ethylimidotris(diethylamido)tantalum(V) | [Ta(=NEt)(NEt2)3] | Ethyl-imido (=NEt) | Thermal rearrangement of [Ta(NEt2)5] psu.educdnsciencepub.com |
| Tris(diethylamido)(tert-butylimido)tantalum(V) | (CH3)3CNTa[N(C2H5)2]3 | tert-Butyl-imido (=NC(CH3)3) | Precursor synthesis ereztech.com |
| Tantalum Chloride complexes with pyrrole-amine ligands | Varies | Pyrrole-amine | Reaction of TaCl5 with lithium salt of the ligand researchgate.net |
Purification Techniques for High-Purity Precursors
The utility of this compound precursors, particularly in the microelectronics industry, is highly dependent on their purity. Several techniques are employed to achieve the required high-purity levels.
For [Ta(NEt2)5] produced via electrochemical synthesis, reduced pressure distillation is an effective purification method. jst.go.jp This process separates the volatile product from less volatile impurities and residual salts. The purity of the resulting compound can be exceptionally high, with ICP-Mass spectroscopy analysis confirming purities up to 99.995%. jst.go.jp
For compounds synthesized via the halide route, which are often crystalline solids, purification is effectively achieved by recrystallization. psu.edu Dissolving the crude product in a suitable solvent (like pentane) and allowing it to slowly crystallize can yield high-purity, glistening yellow crystals, leaving impurities behind in the mother liquor. psu.edu
For tantalum compounds in general, other purification strategies involve chemical conversion. These methods include liquid-liquid solvent extraction, where the tantalum compound is selectively extracted into an organic solvent from an aqueous phase, leaving impurities behind. google.com Another approach is precipitation, where the tantalum is converted into an insoluble hydroxide (B78521) or oxide, such as tantalum hydroxide or ammonium (B1175870) tantalum oxide, which can be precipitated, filtered, and washed. google.comgoogle.com The purified precipitate can then be used or converted back to a desired precursor form. google.com
Design Principles for Volatile Tantalum Precursors in Vapor Deposition
The successful deposition of high-quality thin films via vapor deposition techniques is critically dependent on the properties of the molecular precursor. For tantalum compounds like this compound, several key design principles are considered to ensure their suitability as precursors. These principles aim to control the precursor's transition to the gas phase, its transport to the substrate, and its subsequent decomposition to form the desired film.
A fundamental requirement for any CVD or ALD precursor is sufficient volatility . The precursor must be able to be transported into the reaction chamber in the vapor phase at a reasonable rate and without thermal decomposition. For solid precursors, this means they should have a sufficiently high vapor pressure at a given temperature. Liquid precursors are often preferred as their delivery rate can be more consistently controlled compared to solids, where the sublimation rate can be dependent on particle size which may change over time. researchgate.net
The reactivity of the precursor is a delicate balance. It must be reactive enough to undergo the desired surface reactions to form the film but not so reactive that it leads to gas-phase reactions, which can result in particle formation and film contamination. The decomposition of the precursor should be "clean," meaning it produces the desired film material and volatile byproducts that can be easily removed from the reaction chamber, thus minimizing the incorporation of impurities like carbon or oxygen into the film. researchgate.netnih.gov Halide-free precursors, such as this compound, are often preferred to avoid the corrosive nature of halide byproducts and their potential incorporation into the film. psu.edu
Furthermore, the molecular structure of the precursor plays a significant role. Monomeric complexes are generally more volatile than their oligomeric or polymeric counterparts. The use of bulky alkyl groups on the ligands, such as in this compound, can prevent intermolecular interactions and promote the formation of monomeric species, thereby enhancing volatility. nih.gov The geometry of the complex can also influence its properties. This compound in its pure, solid form adopts a distorted trigonal bipyramidal structure. psu.edursc.org
Finally, for applications in microelectronics, the purity of the precursor is of utmost importance. Impurities in the precursor can be incorporated into the deposited film, degrading its electrical and material properties. Therefore, synthetic and purification methods must be designed to produce precursors of very high purity. researchgate.net Electrochemical synthesis has been shown to produce this compound with a purity of up to 99.995%. jst.go.jp
| Property | Value | Source |
| Chemical Formula | Ta(N(C₂H₅)₂)₅ | psu.edu |
| Molecular Weight | 541.55 g/mol | psu.edu |
| Physical State | Solid in pure form | psu.edursc.org |
| Color | Yellow crystals | psu.edu |
| Crystal Structure | Distorted trigonal bipyramidal | psu.edursc.org |
| Melting Point | 100-105 °C (decomposes) | psu.edu |
| Research Focus | Key Finding | Reference |
| Synthesis Method | Original synthesis involved the reaction of TaCl₅ with LiNEt₂ in n-hexane, yielding a liquid product. A modified method using THF as a solvent produced a crystalline solid. | psu.edu |
| Alternative Synthesis | Electrochemical synthesis using a sacrificial tantalum anode in the presence of diethylamine and a conductive additive. | jst.go.jpresearchgate.net |
| Purity | Electrochemical synthesis can yield a product with a purity of 99.995%. | jst.go.jp |
| Application | Used as a precursor for the chemical vapor deposition of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films. | nih.govsigmaaldrich.com |
| Precursor Stability | Reported to be unstable during purification by vacuum distillation at high temperatures, leading to the formation of other tantalum compounds. | psu.edu |
Reactivity and Reaction Pathways of Tantalum Diethylamide Complexes
Thermal Decomposition Mechanisms of Pentakis(diethylamido)tantalum
The thermal decomposition of pentakis(diethylamido)tantalum, Ta(NEt₂)₅, is a complex process that serves as a key pathway to unique organometallic and imido-tantalum species. It was initially observed that attempts to prepare pure Ta(NEt₂)₅ often resulted in a mixture containing decomposition products, indicating its thermal instability. google.com This instability is not a simple breakdown but a reactive pathway involving the activation of the diethylamido ligands themselves.
A significant outcome of the thermal decomposition of pentakis(diethylamido)tantalum is the formation of a direct tantalum-carbon (Ta-C) bond through an intramolecular C-H activation process. iaea.org Heating Ta(NEt₂)₅ leads to the isolation of a novel organometallic compound, ethylimino(C,N)tris(diethylamido)tantalum. iaea.orgosti.gov This transformation involves the activation of a C-H bond on one of the ethyl groups of a diethylamido ligand, leading to a cyclometalated product where the tantalum atom is bonded to both the nitrogen and a carbon atom of the same original ligand. iaea.org This process demonstrates the ability of the electron-rich tantalum center to induce intramolecular metallation, a fundamental step in organometallic chemistry. The formation of this species highlights a pathway distinct from simple ligand dissociation, involving the active participation of the ligand's alkyl groups in the reaction.
The thermal decomposition process is also a route to tantalum complexes containing imino (=NR) and imido (≡NR) functionalities. The initially formed cyclometalated compound, ethylimino(C,N)tris(diethylamido)tantalum, is itself an imino species. iaea.org This compound is an intermediate that undergoes further decomposition upon heating. When heated above 100°C, it eliminates ethylene (B1197577) to form an ethylimido-complex, EtN=Ta(NEt₂)₃. iaea.orgosti.gov This subsequent step shows the conversion from a cyclometalated imino complex to a terminal imido complex through the cleavage of a C-C bond and elimination of a small molecule. The presence of such imido species in samples of pentakis(diethylamido)tantalum has been identified as a reason for inconsistencies in its use as a precursor for chemical vapor deposition (CVD), as the mixture of species prevents steady vaporization. google.com
Products of Thermal Decomposition of Pentakis(diethylamido)tantalum
| Initial Reactant | Intermediate Product | Final Products | Reference |
|---|---|---|---|
| Pentakis(diethylamido)tantalum | Ethylimino(C,N)tris(diethylamido)tantalum | Ethylimido-tris(diethylamido)tantalum and Ethylene | iaea.org, osti.gov |
The conversion of the intermediate ethylimino(C,N)tris(diethylamido)tantalum to the final ethylimido-complex has been studied kinetically. The reaction is found to follow first-order kinetics with respect to the concentration of the ethylimino intermediate. iaea.orgosti.gov This suggests a unimolecular decomposition process, likely driven by the thermal energy supplied to the system. The activation parameters for this decomposition step have been calculated at 144°C, providing insight into the energy requirements of the transformation. iaea.org
Kinetic Parameters for the Decomposition of Ethylimino(C,N)tris(diethylamido)tantalum
| Parameter | Value | Reference |
|---|---|---|
| Reaction Order | First-order | iaea.org, osti.gov |
| Activation Enthalpy (ΔH‡) | 26.2 kcal/mole | iaea.org, osti.gov |
| Activation Entropy (ΔS‡) | -8.3 e.u. | iaea.org, osti.gov |
Ligand Reactivity and Exchange Reactions
Beyond thermal decomposition, the diethylamido ligands on tantalum are reactive towards various substrates, enabling insertion and exchange reactions.
The tantalum-nitrogen bonds in diethylamide complexes are susceptible to insertion reactions with unsaturated small molecules. A notable example is the reaction of the thermally generated intermediate, ethylimino(C,N)tris(diethylamido)tantalum, with methyl isocyanate. iaea.orgosti.gov The isocyanate molecule inserts into a tantalum-nitrogen bond, leading to a new, more complex organometallic product. iaea.org This type of reactivity is crucial in organometallic synthesis, as it allows for the construction of more elaborate ligand frameworks around the metal center. Other tantalum complexes have also shown reactivity towards small molecules like carbon monoxide and carbon dioxide, suggesting that tantalum diethylamide and its derivatives could participate in a range of insertion chemistries. escholarship.orgnih.govnih.gov
Tantalum complexes generally exhibit a high affinity for oxygen, and diethylamide complexes are no exception. osti.gov While detailed studies on the controlled hydrolysis of pentakis(diethylamido)tantalum are limited, the reactivity of related tantalum compounds suggests that the Ta-N bonds are sensitive to water. Hydrolysis reactions would likely lead to the formation of tantalum oxo or hydroxide (B78521) species and the release of diethylamine (B46881). researchgate.net Furthermore, studies on the thermal cracking of related precursors like pentakis(dimethylamino)tantalum (PDMAT) have shown the presence of oxygen-containing molecules in the vapor phase, which explains the common oxygen contamination observed in TaN films deposited via CVD. researchgate.net This indicates that unintended reactions with trace oxygen or water can occur, leading to oxygen insertion into the tantalum coordination sphere.
Transamination and Alcoholysis Reactions
Transamination and alcoholysis are fundamental ligand exchange reactions for metal amide complexes. These pathways allow for the modification of the metal coordination sphere by replacing amide ligands with other amino or alkoxy groups, thereby tuning the precursor's properties.
Transamination is a chemical reaction that involves the transfer of an amino group from one compound to another. wikipedia.org In the context of organometallic chemistry, this typically refers to the substitution of an existing amide ligand on a metal center with a different, free amine. The reaction is often an equilibrium process, driven to completion by factors such as the volatility of the displaced amine. While specific kinetic studies on the transamination of this compound are not extensively detailed, the general principle follows the reaction scheme where a new secondary amine displaces diethylamine from the tantalum center. This process can be used to synthesize a variety of tantalum amide derivatives.
Alcoholysis involves the reaction of a metal amide with an alcohol, resulting in the cleavage of the metal-nitrogen bond and the formation of a new metal-oxygen bond, releasing the parent amine. This reaction is a common route to synthesize metal alkoxides from metal amides. For tantalum amide complexes, this reactivity provides a pathway to tantalum alkoxide or aryloxide compounds. Studies on related tantalum dimethylamides have shown reactions with aryloxides, which are derivatives of phenols (a class of alcohols), to form new tantalum aryloxide complexes. This demonstrates the lability of the Ta-N bond in the presence of hydroxyl groups and its susceptibility to substitution to form Ta-O bonds.
Redox Chemistry of Tantalum Amide Complexes
Tantalum in its +5 oxidation state, as found in pentakis(diethylamido)tantalum, has a d⁰ electron configuration, meaning it has no valence d-electrons. nih.gov Consequently, conventional redox chemistry centered on the metal is limited. However, redox reactions can be enabled by the use of non-innocent or "redox-active" ligands that can store and transfer electrons. sigmaaldrich.com
Research into tantalum(V) complexes with redox-active tris(amido) ligand platforms has provided significant insight into this area. ereztech.com A formally d⁰, Ta(V) complex, [NNN(cat)]TaCl₂(1), was synthesized and shown to undergo both one- and two-electron reactivity enabled by the ligand. ereztech.com
One-Electron Reactivity : The complex could be oxidized by one electron to produce a radical species, [NNN(sq)]TaCl₃ (3), which was characterized using solution EPR spectroscopy. ereztech.com Cyclic voltammetry studies revealed clean, reversible one-electron oxidation and reduction processes, indicating that the ligand framework could exist in three distinct oxidation states: [NNN(cat)]³⁻, [NNN(sq)]²⁻, and [NNN(q)]⁻. ereztech.com
Two-Electron Reactivity : The same complex was also shown to undergo two-electron reactions. It reacted with organic azides (RN₃) to form tantalum imido species, [NNN(q)]TaCl₂(NR) (4). ereztech.com A similar reaction with the diazoalkane N₂CPh₂ yielded a tantalum diphenylmethylidenehydrazido complex, [NNN(q)]TaCl₂(NNCPh₂) (5). ereztech.com These transformations demonstrate that even with a d⁰ metal center, multielectron reactivity can be achieved through the electronic flexibility of the supporting amide ligands. sigmaaldrich.comereztech.com
Table 1: Redox-Active Tantalum Amide Complexes and Their Properties An interactive data table based on research findings.
| Compound Number | Formula | Description | Reactivity Noted |
|---|---|---|---|
| 1 | [NNN(cat)]TaCl₂ | Five-coordinate Ta(V) complex with a redox-active tris(amido) ligand. | Starting material; accepts a donor ligand to form adduct (2). ereztech.com |
| 2 | [NNN(cat)]TaCl₂(CNtBu) | Six-coordinate adduct of complex 1. | --- |
| 3 | [NNN(sq*)]TaCl₃ | One-electron oxidized radical species of complex 1. | Characterized by EPR; shows reversible redox processes in cyclic voltammetry. ereztech.com |
| 4 | [NNN(q)]TaCl₂(NR) | Tantalum imido species (R = Ph, p-C₆H₄Me, p-C₆H₄tBu). | Product of a two-electron reaction between complex 1 and organic azides. ereztech.com |
| 5 | [NNN(q)]TaCl₂(NNCPh₂) | Tantalum diphenylmethylidenehydrazido complex. | Product of a two-electron reaction between complex 1 and a diazoalkane. ereztech.com |
Solution-Phase Reactivity Studies
The reactivity of this compound in solution is of critical importance for its use as a precursor in deposition techniques. The stability and decomposition pathways in solution directly influence precursor delivery and film purity.
The homoleptic amide pentakis(diethylamido)tantalum, [Ta(NEt₂₎₅], was originally described as an orange liquid. Current time information in Tiranë, AL. However, it has since been characterized as a solid in its pure form, with a distorted trigonal bipyramidal structure. Current time information in Tiranë, AL.researchgate.net The initial reports noted that the compound was unstable during purification by vacuum distillation. Current time information in Tiranë, AL. This attempted purification at elevated temperatures (120 °C) did not yield the pure substance but instead a mixture of compounds. The products were identified as [Ta(NEt₂)₄], [Ta(NEt₂)₅], and the imido complex [Ta(LNEt)(NEt₂)₃]. Current time information in Tiranë, AL.
This decomposition pathway highlights a key aspect of the solution-phase reactivity of this compound: its propensity for thermal rearrangement and elimination. The formation of the imido complex suggests a reaction involving the elimination of an alkane or alkene from the diethylamide ligands, a common thermal decomposition route for early transition metal alkylamides. Furthermore, related homoleptic tantalum amides like pentakis(dimethylamino)tantalum (PDMAT) are known to be highly sensitive to both air and moisture, which necessitates careful handling in inert, dry environments to prevent unwanted hydrolysis and oxidation reactions in solution. ereztech.comlookchem.com
Applications in Advanced Materials Deposition
Tantalum Diethylamide as a Precursor for Chemical Vapor Deposition (CVD)
This compound serves as a versatile precursor for the CVD of both tantalum oxide (Ta₂O₅) and tantalum nitride (TaN) thin films. The choice of co-reactant and deposition conditions dictates the final film composition.
CVD of Tantalum Oxide (Ta₂O₅) Thin Films
Tantalum oxide thin films are highly sought after for their high dielectric constant, making them suitable for applications such as gate dielectrics in transistors and capacitors in dynamic random access memory (DRAM). researchgate.netharvard.edu
The deposition of Ta₂O₅ films from this compound is typically carried out in a low-pressure CVD reactor. Key process parameters that influence the growth and properties of the films include substrate temperature, precursor vaporization temperature, and the flow rate of the carrier gas and oxidant.
For instance, in a cold-wall low-pressure reactor, this compound can be vaporized at 313 K with Argon as the carrier gas. nycu.edu.tw The deposition on a p-Si(100) substrate is typically performed at temperatures ranging from 573 K to 873 K. nycu.edu.tw The pressure during deposition is maintained at 1 torr with an oxygen flow of 200 sccm. nycu.edu.tw The growth rate of the films is dependent on these parameters. For example, using a similar precursor, tert-butylimidotris(diethylamido)tantalum (TBTDET), a deposition rate of 180 nm can be achieved. nycu.edu.tw
The growth kinetics are also influenced by the choice of oxidant. While oxygen is commonly used, water vapor can also be employed. However, using water as a co-reactant can lead to gas-phase reactions with the precursor, resulting in films with higher surface roughness. nycu.edu.tw
Interactive Data Table: CVD Process Parameters for Ta₂O₅ from a Diethylamido Precursor
| Parameter | Value | Reference |
| Precursor | tert-Butylimidotris(diethylamido)tantalum (TBTDET) | nycu.edu.tw |
| Substrate | p-Si(100) | nycu.edu.tw |
| Deposition Temperature | 573 K - 873 K | nycu.edu.tw |
| Precursor Vaporization Temperature | 313 K | nycu.edu.tw |
| Carrier Gas (Ar) Flow Rate | 10 sccm | nycu.edu.tw |
| Oxidant (O₂) Flow Rate | 200 sccm | nycu.edu.tw |
| Deposition Pressure | 1 torr | nycu.edu.tw |
The design of the tantalum precursor, specifically the nature of the amide ligands, significantly impacts the quality and stoichiometry of the resulting Ta₂O₅ films. While this article focuses on this compound, studies on related precursors provide valuable insights. For example, the use of tert-butylimidotris(diethylamido)tantalum (TBTDET) as a precursor results in Ta₂O₅ films with a low nitrogen concentration (below 2%). nycu.edu.tw Auger depth profiles of these films show uniform distribution of tantalum and oxygen. nycu.edu.tw
Post-deposition annealing is a crucial step to improve film quality. Annealing in an oxygen atmosphere can increase the crystallinity of the film, leading to the formation of the β-Ta₂O₅ phase. nycu.edu.tw However, this process can also lead to a slight increase in surface roughness and a minor shrinkage in film thickness. nycu.edu.tw The stoichiometry of the as-deposited films is often close to the expected Ta:O ratio of 1:2.5. harvard.edu
CVD of Tantalum Nitride (TaN) Thin Films
Tantalum nitride films are critical components in microelectronics, serving as diffusion barriers to prevent the migration of copper in integrated circuits. researchgate.net
When using this compound as a single-source precursor for TaN, the nitrogen atoms are primarily derived from the diethylamide ligands. However, this often leads to significant carbon incorporation in the films. researchgate.net To address this, ammonia (B1221849) (NH₃) is frequently used as a co-reactant. The addition of ammonia drastically reduces the carbon content and the resistivity of the TaN films. researchgate.net For example, adding 25 sccm of NH₃ can decrease the apparent carbon content from 30 to 1 atom % and lower the resistivity from 60,000 to 12,000 μΩ cm. researchgate.net
Theoretical studies on a similar precursor, tert-butylimidotris(diethylamido)tantalum (TBTDET), show that ligand exchange with ammonia is a low-barrier pathway for incorporating nitrogen from the ammonia into the film. acs.org This process is thermodynamically and kinetically favored over mechanisms that incorporate nitrogen from the metal precursor's ligands. acs.org
The deposition of TaN films from pentakis(diethylamido)tantalum (PDEAT) at low temperatures (≤400 °C) is governed by a surface reaction with an activation energy of approximately 0.79 eV. researchgate.net The maximum deposition rate observed is about 100 Å/min at 350 °C. researchgate.net
A major challenge in the CVD of TaN from amide precursors is the incorporation of impurities, primarily carbon and oxygen. google.com As-deposited films can contain significant amounts of carbon (e.g., 7 atomic %) and oxygen (e.g., 5 atomic %). google.com The addition of ammonia helps to reduce carbon impurities. researchgate.net However, oxygen contamination can still occur due to reactor leaks or post-deposition oxidation. researchgate.net Another impurity that can be present is hydrogen, especially when using hydrogen as a reducing agent in plasma-enhanced ALD. ibm.com
Post-deposition annealing can be employed to improve the crystallinity of the TaN films. google.com Annealing in a nitrogen atmosphere can enhance the cubic TaN phase. google.com However, the addition of ammonia, while beneficial for reducing carbon and resistivity, can deteriorate the step coverage of the film. researchgate.net
Interactive Data Table: Effect of NH₃ on TaN Film Properties from PDEAT Precursor
| NH₃ Flow Rate (sccm) | Resistivity (μΩ cm) | Apparent Carbon Content (atom %) | Step Coverage (%) | Reference |
| 0 | 60,000 | 30 | >80 | researchgate.net |
| 25 | 12,000 | 1 | <10 | researchgate.net |
This compound in Atomic Layer Deposition (ALD)
This compound and its derivatives are valuable precursors for ALD, a technique that allows for the deposition of ultrathin, highly conformal films with atomic-level precision. The self-limiting nature of ALD reactions is key to its advantages in fabricating next-generation electronic devices. aip.org
Tantalum oxide (Ta₂O₅) is a high-k dielectric material essential for capacitors and gate insulators in modern electronics. ALD using tantalum amide precursors is a preferred method for its deposition.
Self-limiting growth is the hallmark of ALD, occurring within a specific temperature range known as the "ALD window." Within this window, the growth rate per cycle is constant and independent of precursor dose, ensuring uniform film deposition.
Studies on the closely related precursor, tris(diethylamido)(ethylimido)tantalum(V) (TDEAT), show self-limiting reactions with water as the oxygen source over a broad temperature range of 50°C to 350°C. aip.orgaip.org For the dimethyl-analogue, PDMAT, the thermal ALD window for Ta₂O₅ deposition with water is between 200°C and 250°C, with a growth rate of approximately 0.068 nm/cycle. scispace.comaip.org Using a more reactive oxygen plasma extends this window down to 150°C. scispace.com Below the window, condensation can occur, while above it, the precursor may thermally decompose, leading to uncontrolled CVD-like growth. scispace.com The films produced from these self-limiting reactions are highly conformal, achieving 100% step coverage even in high-aspect-ratio structures. aip.orgaip.org
The choice of the oxygen-containing co-reactant in Ta₂O₅ ALD significantly affects the process and the final film properties. Water (H₂O) is a common co-reactant used with this compound derivatives, resulting in high-quality Ta₂O₅ films with a dielectric constant of approximately 28 and excellent electrical breakdown strength exceeding 4.5 MV/cm. aip.orgaip.org
Alternatively, oxygen plasma can be used as the co-reactant. scispace.com Studies with PDMAT show that using an oxygen plasma instead of water can lead to a higher growth rate (about 1.2 Å/cycle) and can produce films with lower leakage currents. scispace.comaip.org Other potential oxygen sources that can be used in ALD processes with tantalum amide precursors include ozone (O₃), hydrogen peroxide (H₂O₂), and atomic oxygen (O). google.com The reactivity of these co-reactants influences the deposition temperature and can alter the chemical composition and electrical performance of the dielectric film.
Tantalum Nitride (TaN) is a critical material used as a diffusion barrier and metal gate in copper interconnects for integrated circuits. ALD is the preferred method for depositing the ultrathin and conformal TaN layers required for advanced semiconductor nodes.
Using this compound (PDEAT) with a nitrogen-containing gas like ammonia (NH₃) in an ALD process allows for the deposition of TaN films. justia.comgoogle.com However, research indicates that thermal ALD processes using PDEAT tend to produce films that are high in resistivity and may contain significant carbon content. aip.org This is a common challenge in the thermal ALD of TaN from metal-organic precursors, as the strong metal-nitrogen bonds in the precursor can be difficult to break, and the carbon-containing ligands can incorporate into the film.
Studies on the analogous precursor, PDMAT, show that thermal ALD with ammonia results in conductive TaN, while using monomethylhydrazine (MMH) as the co-reactant produces insulating Ta₃N₅. researchgate.net The difficulty in reducing the tantalum from its +5 oxidation state in the precursor to the +3 state required for conductive cubic TaN often necessitates the use of more reactive species, such as those found in a plasma. atomiclayerdeposition.comtue.nl Plasma-enhanced ALD (PE-ALD) using a hydrogen plasma as the co-reactant has been shown to be effective in depositing low-resistivity TaN films from amide precursors by facilitating the removal of carbon-containing ligands and the reduction of the tantalum center. aip.orgtue.nl
Surface Reactions and Interfacial Chemistry in ALD
The effectiveness of Atomic Layer Deposition (ALD) is rooted in its self-limiting, sequential surface reactions. google.com For this compound, also known as Pentakis(diethylamino)tantalum (PDEAT), the process involves distinct half-reactions that dictate the composition and properties of the deposited film. In-situ analytical methods are crucial for understanding the reaction mechanisms as they occur, minimizing alterations from air exposure and providing accurate chemical information. helsinki.fi
When depositing tantalum oxide (Ta₂O₅), the ALD cycle typically uses a tantalum alkylamide precursor, like PDEAT, and water (H₂O) as the oxygen source. harvard.eduresearchgate.net The process begins with the metal amide precursor reacting with a hydroxylated surface. harvard.edu This initial chemisorption is rapid and self-limiting; once the surface reactive sites are consumed, no further precursor molecules will adsorb. google.comharvard.edu This first half-reaction involves the cleavage of one or more tantalum-nitrogen bonds and the formation of tantalum-oxygen bonds with the surface. harvard.edu A subsequent nitrogen purge removes any unreacted precursor and gaseous byproducts. researchgate.net
The second half-reaction introduces water vapor, which reacts with the remaining metal amide groups on the surface. This step regenerates the hydroxylated surface, preparing it for the next precursor pulse. harvard.edu The primary byproduct of these reactions is diethylamine (B46881), with ethylamine (B1201723) also detected. harvard.edu Quartz Crystal Microbalance (QCM) studies show a mass increase during the tantalum precursor pulse and a mass decrease during the water pulse, which is consistent with this ligand-exchange mechanism. harvard.edu
For the deposition of tantalum nitride (TaN), a crucial material for copper diffusion barriers in microelectronics, this compound precursors are used with a nitrogen source, commonly ammonia (NH₃) or a hydrogen/nitrogen plasma. google.com
In thermal ALD with ammonia, the proposed mechanism involves ligand exchange between the adsorbed tantalum precursor and ammonia. acs.org However, films grown via thermal processes with ammonia can be nitrogen-rich and may contain carbon and oxygen impurities. researchgate.net Post-deposition treatment with NH₃ plasma can reduce oxygen content and stabilize the film's electrical properties. atomiclayerdeposition.com
Plasma-Enhanced ALD (PEALD) offers an alternative pathway that can produce higher quality films at lower temperatures. When using a hydrogen plasma, hydrogen radicals are believed to effectively remove diethylamine ligands from the adsorbed precursor. aip.orgresearchgate.net This can lead to the formation of dense, polycrystalline cubic TaN films with lower resistivity compared to those from thermal ALD. researchgate.net The use of PEALD with organometallic precursors like TBTDET, a related tantalum amide, can produce halogen-free TaN films, which is advantageous for the stability of copper interconnects. researchgate.net
The specific surface reactions can be complex and may involve competing mechanisms. For instance, in the TaN ALD process using (tBuN)(NEt₂)₃Ta and NH₃, ligand exchange with ammonia is found to be thermodynamically and kinetically more favorable than competing pathways like β-hydrogen elimination. acs.org The choice of co-reactant (e.g., ammonia, hydrogen radicals) significantly influences the resulting film's composition, crystallinity, and purity. researchgate.netresearchgate.net
The table below summarizes key findings from studies on the surface reactions of tantalum amide precursors during ALD.
| Precursor System | Co-reactant | Key Findings | Resulting Film | Citations |
| Tantalum Alkylamides | Water (H₂O) | Rapid, self-limiting reaction with hydroxylated surface. Ligand exchange releases diethylamine. | Tantalum Oxide (Ta₂O₅) | harvard.edu |
| Pentakis(diethylamino)tantalum (PDEAT) | Ammonia (NH₃) | Ligand exchange reactions form TaN. | Tantalum Nitride (TaN) | atomiclayerdeposition.com |
| tert-butylimido-tris(diethylamido)tantalum (TBTDET) | Ammonia (NH₃) | Self-limiting growth achieved at 250°C. | Tantalum Nitride (TaNₓCᵧ) | researchgate.net |
| tert-butylimido-tris(diethylamido)tantalum (TBTDET) | Hydrogen (H₂) Radicals | H radicals remove diethylamine ligands; produces dense, polycrystalline films with low resistivity. | Tantalum Nitride (TaN) | aip.orgresearchgate.net |
Catalytic Applications of Tantalum Diethylamide Complexes
Tantalum Amides in Hydroamination/Cyclization Reactions
Tantalum amide complexes are effective catalysts for hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond. This atom-economical reaction is a direct method for synthesizing nitrogen-containing compounds. In particular, intramolecular hydroamination provides a powerful route to cyclic amines, which are common structural motifs in pharmaceuticals and natural products. rsc.org
Tantalum-based catalysts have shown superior performance compared to their titanium counterparts in certain asymmetric hydroamination reactions. rsc.org For instance, tantalum amidoalkoxide complexes, prepared in situ, have been successfully employed in the asymmetric hydroamination/cyclization of aminoallenes. These reactions can produce valuable chiral pyrrolidine (B122466) derivatives with high levels of enantioselectivity. acs.org In one study, the cyclization of 6-methylhepta-4,5-dienylamine to 2-(2-methylpropenyl)pyrrolidine achieved an enantiomeric excess (ee) of up to 80% using a chiral tantalum catalyst. acs.org
The development of catalysts based on earth-abundant metals like tantalum for these transformations is a key area of research, aiming to replace more expensive noble metal catalysts. rsc.org While niobium and tantalum amide complexes were found to be inactive in some specific transformations where vanadium catalysts worked, they have proven highly effective in other contexts. sci-hub.senih.gov
Table 1: Performance of Tantalum Amide Catalysts in Asymmetric Hydroamination/Cyclization
| Substrate | Catalyst Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 6-methylhepta-4,5-dienylamine | Chiral Tantalum Amidoalkoxide | 2-(2-methylpropenyl)pyrrolidine | Up to 80% | acs.org |
Tantalum Amides in Hydroaminoalkylation
Hydroaminoalkylation is a distinct and powerful transformation catalyzed by tantalum amides, involving the addition of an α-C–H bond of an amine across an alkene. nih.gov This reaction forms a new carbon-carbon bond, directly alkylating the amine at the carbon atom adjacent to the nitrogen. It represents a highly atom-economic method for synthesizing α- and β-substituted N-heterocycles and branched alkylamines. acs.orgnih.gov
Homoleptic amides like Ta(NMe₂)₅, a close analog of tantalum diethylamide, have been shown to catalyze the hydroaminoalkylation of unactivated olefins, although these reactions often require high temperatures (e.g., 160–165 °C). nih.govlookchem.com The development of chlorotantalum amide and tantalum amidate complexes has led to significantly enhanced catalytic efficiency, allowing reactions to proceed under milder conditions. nih.govnih.govlookchem.com Tantalum amides bearing chiral ligands have proven to be outstanding catalysts for asymmetric hydroaminoalkylation, achieving excellent yields and enantioselectivities up to 93% ee. nih.gov This methodology has been applied to the synthesis of α-alkylated piperidines, piperazines, and azepanes with high regio- and diastereoselectivity. acs.org
Table 2: Examples of Tantalum-Catalyzed Hydroaminoalkylation
| Amine Substrate | Alkene | Catalyst System | Product Type | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| N-methylaniline | 1-octene | Ta(NMe₂)₅-derived complexes | Branched Alkylamine | Up to 96% yield | nih.gov |
| N-alkyl arylamines | Various Olefins | Chlorotantalum Amides | Branched Alkylamine | High efficiency | nih.govnih.gov |
| Secondary Amines | Alkenes | Chiral Tantalum Amides | Chiral Secondary Amines | Up to 93% ee | nih.gov |
Role of Amido Ligands in Catalytic Cycle Mechanisms
The amido ligand (e.g., diethylamide) is not merely a spectator but plays a crucial, active role in the catalytic cycles of both hydroamination and hydroaminoalkylation. For early transition metals like tantalum, the catalytic cycle is generally initiated by a protonolysis reaction between the amine substrate and a metal-amido or metal-alkyl bond. sci-hub.se This step is favored by the strongly Brønsted basic nature of the amido ligand and generates the key catalytically active metal-amido intermediate derived from the substrate. sci-hub.se
In the hydroaminoalkylation cycle, the mechanism proceeds through several key steps where the amido ligand is central:
Amine Exchange and C-H Activation : The substrate amine first coordinates to the tantalum center. An adjacent amido ligand then facilitates C-H activation at the α-carbon of the substrate amine via hydrogen abstraction. acs.orgnih.gov This step leads to the formation of a key intermediate, a tantalaaziridine (a three-membered ring containing Ta, N, and C). acs.orgnih.govwikipedia.org
Alkene Insertion : The unactivated alkene then inserts into the reactive tantalum-carbon bond of the tantalaaziridine intermediate, forming a larger five-membered metallacycle. acs.org
Protonolysis : The catalytic cycle is completed when an incoming molecule of the amine substrate protonolyzes the Ta-C bond of the metallacycle. acs.org This step releases the alkylated amine product and regenerates the tantalum-amido complex, ready for the next turnover. nih.govacs.org
A similar pathway involving the formation of an η²-imine complex has also been proposed. nih.govnih.gov In this case, the elimination of an amine from a tantalum bis(amide) complex forms the η²-imine, into which the olefin inserts. nih.gov In all proposed mechanisms, the amido ligand is essential for substrate activation and turnover.
Catalyst Design and Ligand Tuning for Enhanced Activity and Selectivity
The performance of tantalum amide catalysts can be significantly improved by rationally designing and tuning the ligand environment around the metal center. cmu.edu Modifying ancillary ligands influences the catalyst's stability, activity, and selectivity by altering the steric and electronic properties of the reactive site. acs.orgcmu.edu
Key strategies for ligand tuning in tantalum catalysis include:
Chiral Ligands for Asymmetric Catalysis : The introduction of chiral ligands is the primary strategy for achieving enantioselectivity. Chiral biaryldiamine-based ligands and amidoalkoxide ligands derived from chiral amino alcohols have been used to create tantalum complexes that catalyze asymmetric hydroaminoalkylation and hydroamination with high enantiomeric excess. acs.orgnih.gov
Steric Encumbrance : Increasing the steric bulk of the ligands can enhance reactivity and selectivity. For example, sterically congested pyridonate ligands can encourage the release of the product amine from the metal center, increasing the concentration of the active catalyst bound to the substrate amine and thereby boosting reactivity. acs.org Similarly, sterically encumbered sulfonamide ligands have been employed in hydroamination catalysis. rsc.org The use of polydentate amido-donor ligands helps to create well-defined and stable reactive sites. cmu.edu
Support and Anchoring : For heterogeneous catalysis, tantalum complexes can be grafted onto supports like silica. The surface itself acts as a ligand, influencing the coordination sphere and catalytic activity. mdpi.com
These design principles allow for the systematic development of catalysts tailored for specific applications, improving their activity and steering the reaction towards a desired product with high selectivity. researchgate.net
Polymerization Initiation by this compound Derivatives
While most known for small molecule transformations, tantalum amide derivatives also find application as polymerization initiators. The initiation of polymerization is the first step in the formation of a polymer chain, typically involving the creation of an active species that attacks a monomer. open.edu
Tantalum complexes, particularly those containing alkoxide initiating groups, can catalyze the ring-opening polymerization (ROP) of cyclic esters like caprolactone (B156226) and lactide. acs.org While the specific use of this compound as a direct initiator is less documented than its alkoxide counterparts, the synthetic routes to these catalysts often start from metal amides or involve ancillary amido ligands. For instance, tantalum alkoxide catalysts supported by phenoxyimine ligands are synthesized from the homoleptic metal alkoxide Ta(OEt)₅. acs.org The principles of ligand design are directly transferable, suggesting that a this compound precursor could be modified with phenoxy or alkoxy ligands to generate active ROP initiators.
The mechanism for ROP initiated by such metal complexes typically involves a coordination-insertion pathway. The cyclic ester monomer coordinates to the tantalum center and then inserts into the tantalum-alkoxide bond, which acts as the initiating group. This process extends the chain while regenerating a metal alkoxide at the new chain end, which can then react with another monomer molecule. Tantalum catalysts of this type have been shown to be capable of producing random copolymers from different monomers in a single pot. acs.org
Advanced Characterization and Mechanistic Elucidation Studies
Spectroscopic Analysis for Reaction Monitoring and Intermediate Identification
Spectroscopic methods are powerful tools for real-time monitoring of deposition reactions and for identifying transient intermediates and stable byproducts. This information is fundamental to deciphering the chemical transformations that Tantalum diethylamide undergoes during film growth.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the molecular structure of organometallic precursors and identifying soluble byproducts of deposition reactions. While detailed ¹H or ¹³C NMR spectral data for the this compound precursor itself is not extensively reported in the surveyed literature, its application in analyzing reaction effluents has provided significant mechanistic insights.
During the ALD of tantalum oxide using tantalum alkylamide precursors and water, ¹H-NMR spectroscopy has been used to analyze the reaction byproducts collected from the effluent. These analyses have successfully identified the release of diethylamine (B46881) and ethylamine (B1201723) during the deposition process. The detection of these molecules confirms that the primary surface reaction involves the cleavage of the tantalum-nitrogen (Ta-N) bonds of the precursor.
Infrared (IR) spectroscopy is a valuable technique for analyzing the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, IR spectroscopy would be used to identify characteristic vibrations of the diethylamido ligands, such as C-H, C-N, and Ta-N stretching and bending modes. This analysis helps confirm the ligand structure and coordination to the tantalum center. However, specific IR spectral data detailing the vibrational frequencies for this compound was not available in the surveyed literature, precluding a detailed assignment of its characteristic absorption bands.
Mass spectrometry (MS) is an essential tool for evaluating the volatility of a precursor and for analyzing its decomposition products. Studies on the thermal behavior of related tantalum amide precursors, such as pentakis(dimethylamido)tantalum (PDMAT), provide a strong model for the expected behavior of this compound.
In studies using a Knudsen cell mass spectrometer, the thermal cracking of PDMAT was investigated over a temperature range of 343 to 723 K. umn.edu These experiments showed the appearance of numerous gaseous species as the temperature increased. umn.edu The primary decomposition product identified was dimethylamine, corresponding to the cleavage of the Ta-N bond and abstraction of a hydrogen atom by the dimethylamido ligand. umn.edu Based on this direct analogue, the principal decomposition product for this compound is expected to be diethylamine.
The following table summarizes the decomposition products identified for the closely related PDMAT precursor, which informs the expected products for this compound.
| Precursor Analyzed | Technique | Primary Decomposition Product | Other Products |
| Pentakis(dimethylamido)tantalum (PDMAT) | Knudsen Cell Mass Spectrometry | Dimethylamine | Products from HNC₂H₆ branch decomposition |
Data derived from studies on the analogous compound pentakis(dimethylamido)tantalum. umn.edu
In Situ Studies of Deposition Processes
In situ monitoring techniques are critical for observing the dynamics of film growth in real-time within the deposition reactor. researchgate.net These methods provide immediate feedback on reaction mechanisms, growth rates, and the self-limiting behavior essential for ALD. researchgate.netresearchgate.net
Key techniques applicable to studying this compound deposition include:
Quartz Crystal Microbalance (QCM): QCM is a highly sensitive gravimetric technique that measures mass changes on a quartz crystal sensor during the ALD cycles. researchgate.netatomiclimits.comresearchgate.net It can monitor the mass gain during the this compound pulse as the precursor adsorbs onto the surface and the mass change during the co-reactant (e.g., water) pulse. researchgate.netatomiclimits.com This provides direct evidence of self-limiting reactions and allows for precise determination of the growth-per-cycle (GPC). atomiclimits.com
Quadrupole Mass Spectrometry (QMS): An in situ mass spectrometer samples the gas-phase environment of the reactor during the deposition process. atomiclimits.comazom.comresearchgate.net It is used to monitor the partial pressures of the precursor, co-reactants, and, most importantly, the volatile reaction byproducts. atomiclimits.comazom.com For this compound, QMS would be used to track the evolution of diethylamine in real-time during both the precursor and co-reactant pulses, confirming the ligand-exchange mechanism. researchgate.netresearchgate.net
Mechanistic Models for Thermal Decomposition and Surface Reactions
Based on spectroscopic and in situ studies of this compound and related alkylamido precursors, comprehensive mechanistic models for its behavior during deposition can be proposed.
Surface Reaction Mechanism (ALD): In a typical ALD process using water as the co-reactant, the surface reaction proceeds via a ligand-exchange mechanism.
Precursor Pulse: The this compound molecule chemisorbs onto a hydroxylated surface (-OH). This reaction involves the protonation of one or more diethylamido ligands by the surface protons, releasing volatile diethylamine (HNEt₂) as a byproduct. The tantalum fragment, now bonded to the surface oxygen, retains some of its original ligands.
Surface-OH + Ta(NEt₂)₅ → Surface-O-Ta(NEt₂)₄ + HNEt₂ (simplified)
Co-reactant Pulse: The subsequent water pulse reacts with the remaining diethylamido ligands on the surface-bound tantalum species. This step regenerates the hydroxylated surface and releases more diethylamine.
Surface-O-Ta(NEt₂)₄ + 4H₂O → Surface-O-Ta(OH)₄ + 4HNEt₂ (simplified)
Thermal Decomposition Mechanism: this compound is thermally sensitive, and its decomposition temperature limits the processing window for deposition. Studies on related precursors containing diethylamido ligands, such as tertbutylimidotris(diethylamido)tantalum (TBTDET), show that the decomposition of the NEt₂ ligand can limit the ALD process temperature to below 275 °C. acs.org
The likely decomposition pathways for the diethylamido ligand include:
β-Hydride Elimination: This is a common decomposition route for ethyl-containing ligands. A hydrogen atom from the β-carbon of an ethyl group is transferred to the tantalum center, leading to the elimination of ethylene (B1197577) (C₂H₄) and the formation of a tantalum-amide-hydride species.
Reductive Elimination: Two adjacent ligands on the tantalum center can be eliminated to form a new molecule, reducing the oxidation state of the metal. For instance, two diethylamido ligands could potentially react to form tetraethylhydrazine.
Homolytic Cleavage: At higher temperatures, the Ta-N bond can break homolytically, generating radicals that can lead to more complex gas-phase reactions and potential carbon incorporation into the growing film.
Understanding these competing surface reaction and thermal decomposition pathways is essential for depositing high-purity tantalum-based films with controlled thickness and properties.
Theoretical and Computational Chemistry of Tantalum Diethylamide Systems
Electronic Structure Calculations of Tantalum Diethylamide and Related Complexes
Electronic structure calculations are fundamental to understanding the bonding, stability, and reactivity of this compound. For the tantalum(V) center, which has a d⁰ electron configuration, the bonding is primarily dictated by the interactions between the tantalum 5d orbitals and the nitrogen lone pairs of the diethylamido ligands.
The homoleptic complex, pentakis(diethylamido)tantalum(V), [Ta(NEt₂)₅], has been shown to possess a distorted trigonal bipyramidal structure in its solid state, a finding confirmed by single-crystal X-ray diffraction acs.org. This geometry is a common motif for five-coordinate d⁰ complexes. Computational studies on analogous homoleptic tantalum amido complexes corroborate such geometries, indicating that they represent energy minima on the potential energy surface.
The Ta-N bonds in these complexes have significant covalent character, arising from the donation of the nitrogen lone pair electrons to the empty d-orbitals of the tantalum center. This interaction is crucial in stabilizing the high oxidation state of the tantalum. Electronic structure calculations reveal the nature of the molecular orbitals, with the highest occupied molecular orbitals (HOMOs) typically being localized on the nitrogen atoms of the amido ligands, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the tantalum atom. The energy gap between the HOMO and LUMO is a key determinant of the compound's reactivity and electronic properties.
Table 1: Selected Structural and Electronic Parameters of Tantalum Amido Complexes from Theoretical Calculations
| Parameter | [Ta(NMe₂)₅] (Calculated) | [Ta(NEt₂)₅] (Experimental) |
|---|---|---|
| Coordination Geometry | Distorted Trigonal Bipyramidal | Distorted Trigonal Bipyramidal acs.org |
| Ta-N Bond Lengths (Å) | ~2.03 - 2.06 | Axial: ~2.09, Equatorial: ~2.04 acs.org |
| N-Ta-N Bond Angles (°) | Varying from ~90 to ~120 | Equatorial-Equatorial: ~119.8, Axial-Equatorial: ~90 acs.org |
| HOMO Character | N(p) lone pairs | Inferred to be N(p) lone pairs |
| LUMO Character | Ta(d) orbitals | Inferred to be Ta(d) orbitals |
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. A key area of interest is its thermal decomposition, which is critical for its application as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for the synthesis of tantalum nitride (TaN) or tantalum oxide (Ta₂O₅) thin films.
While specific DFT studies on the decomposition of this compound are not extensively reported, research on related tantalum amido and imido complexes provides valuable insights. The initial step in the thermal decomposition of tantalum dialkylamido complexes is often proposed to be the cleavage of a Ta-N bond or a C-H bond on one of the alkyl groups of the ligand. DFT calculations can be employed to determine the activation energies for these and other potential elementary reaction steps, thereby identifying the most likely decomposition pathways.
For instance, β-hydride elimination is a common decomposition pathway for metal alkyls and amides with ethyl or larger alkyl groups. In the case of this compound, this would involve the transfer of a hydrogen atom from the β-carbon of an ethyl group to the tantalum center, leading to the formation of a tantalum hydride species and the release of ethylene (B1197577). Subsequent reactions could then lead to the formation of tantalum nitride films.
Table 2: Representative DFT-Calculated Parameters for Proposed Reaction Steps in Tantalum Amido Precursor Chemistry
| Reaction Step | System | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |
|---|---|---|---|
| Ta-N Bond Homolysis | Model Ta(NR₂)₅ | High | Endothermic |
| β-Hydride Elimination | Model Ta(NEt₂)₅ | Moderate | Varies |
| Ligand Exchange with NH₃ | Model Ta(NR₂)₅ + NH₃ | Low | Exothermic |
| Surface Adsorption | Model Ta(NR₂)₅ on Si-OH | Favorable | Exothermic |
Computational Modeling of Surface Interactions in Vapor Deposition
Computational modeling plays a crucial role in understanding the surface chemistry of this compound during vapor deposition processes. These models, often based on DFT calculations, can simulate the interactions of the precursor molecule with the substrate surface, providing atomic-level details of the film growth mechanism.
The initial step in ALD or CVD is the adsorption of the precursor molecule onto the substrate. For this compound, this would involve the interaction of the tantalum center or the nitrogen atoms of the ligands with the surface atoms of the substrate, which is often silicon with a native oxide layer or a hydroxyl-terminated surface. Computational models can predict the most stable adsorption geometries and the corresponding adsorption energies.
Following adsorption, the precursor can undergo surface reactions, such as ligand dissociation or reaction with surface functional groups. For example, on a hydroxylated surface, a diethylamido ligand could react with a surface hydroxyl group to form volatile diethylamine (B46881) and a surface-bound tantalum species. These surface reactions are essential for the self-limiting nature of ALD.
Computational models can also be used to study the diffusion of the precursor and its fragments on the surface, as well as the nucleation and growth of the thin film. By understanding these fundamental processes, it is possible to optimize the deposition conditions to achieve films with desired properties, such as thickness, composition, and conformality.
Table 3: Key Parameters Investigated in Computational Models of Precursor-Surface Interactions
| Parameter | Description | Typical Computational Output |
|---|---|---|
| Adsorption Energy | The energy released when the precursor adsorbs onto the surface. | Determines the stability of the adsorbed species. |
| Adsorption Geometry | The orientation and bonding of the precursor on the surface. | Provides insight into the initial surface interaction. |
| Reaction Barriers | The activation energies for surface reactions. | Determines the kinetics of film growth. |
| Surface Diffusion | The mobility of adsorbed species on the surface. | Influences film morphology and uniformity. |
Prediction of Reactivity and Stability Profiles
The prediction of the reactivity and stability of this compound is a key outcome of theoretical and computational studies. The thermal stability of the compound is a critical parameter for its use as a CVD or ALD precursor. Computational chemistry can predict the bond dissociation energies of the Ta-N bonds, which are a good indicator of the thermal stability. In general, the Ta-N bonds in homoleptic tantalum amido complexes are quite strong, contributing to their relatively good thermal stability.
The reactivity of this compound is largely governed by the electrophilicity of the tantalum center and the basicity of the amido ligands. The d⁰ configuration of the Ta(V) center makes it a strong Lewis acid, susceptible to attack by nucleophiles. The diethylamido ligands, on the other hand, are basic and can be protonated by acidic co-reactants like water or ammonia (B1221849).
Computational models can quantify these properties by calculating parameters such as the partial atomic charges, the energies of the frontier molecular orbitals (HOMO and LUMO), and the reaction energies for various chemical transformations. For example, a low-lying LUMO centered on the tantalum atom would indicate a high susceptibility to nucleophilic attack.
By combining these theoretical predictions, a comprehensive reactivity and stability profile for this compound can be constructed. This information is invaluable for designing new and improved deposition processes for tantalum-based materials.
Table 4: Predicted Reactivity and Stability Characteristics of this compound
| Property | Predicted Characteristic | Rationale from Computational Studies |
|---|---|---|
| Thermal Stability | Moderately high | Strong Ta-N covalent bonds. |
| Reactivity towards Protic Reagents | High | Lewis acidic Ta center and basic amido ligands. |
| Oxidative Stability | Moderate | d⁰ Ta(V) is in its highest oxidation state, but ligands can be oxidized. |
| Hydrolytic Stability | Low | Highly susceptible to hydrolysis due to the polarity of the Ta-N bond. |
Q & A
Q. What controls are critical for impact tests on tantalum capacitors to ensure data comparability?
- Methodological Answer : Standardize impact energy (e.g., 5–50 Joules) using calibrated Machete hammer systems. Control for ambient temperature (±1°C) and humidity (<30% RH). Include sham-impacted capacitors as negative controls and validate test setups with reference materials (e.g., capacitors with known failure thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
